Slower Mechanism-Based CYP450 Inactivation: Cyclobutyl vs. Cyclopropyl Amino Scaffolds
In a direct head-to-head study, N-cyclobutyl benzylamines inactivated cytochrome P450 at a markedly slower rate than the corresponding N-cyclopropyl benzylamines [1]. Although the study employed benzylamine substrates rather than 1-(cyclobutylamino)-2-methylpropan-2-ol itself, the relative reactivity of cyclobutyl versus cyclopropyl aminium radicals is a fundamental property of the cycloalkylamine class. The slower inactivation by cyclobutylamines is attributed to the lower rate of ring opening of the cyclobutyl-substituted aminium radical intermediate [1]. This class-level inference supports the expectation that a cyclobutylamino alcohol will carry lower CYP450 inactivation risk than its cyclopropyl analog.
| Evidence Dimension | Mechanism-based CYP450 inactivation rate (relative) |
|---|---|
| Target Compound Data | Slower inactivation (cyclobutylamine class) |
| Comparator Or Baseline | Faster inactivation (N-cyclopropyl benzylamine class) |
| Quantified Difference | Significant qualitative difference; quantitative kinetics are ring-size-dependent but not determined for the exact title compound. |
| Conditions | Purified rat liver P-450 isozymes; N-dealkylation and heme destruction assays (Bondon et al., J. Biol. Chem. 1989) |
Why This Matters
Lower risk of CYP450 mechanism-based inactivation is critical for procuring building blocks intended for in vivo pharmacological studies, where metabolic stability directly impacts pharmacokinetic profiles.
- [1] Bondon, A. et al. Oxidation of cycloalkylamines by cytochrome P-450: Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. J. Biol. Chem. 1989, 264 (4), 1988–1997. View Source
